molecular formula C8H7Cl2N3OS B8662756 [(2,4-Dichlorobenzoyl)amino]thiourea

[(2,4-Dichlorobenzoyl)amino]thiourea

Cat. No. B8662756
M. Wt: 264.13 g/mol
InChI Key: HUWZDQPVJGAOFZ-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Thiosemicarbazide hydrochloride (2.55 g, 20.0 mmol) was mixed to pyridine (20 ml), and 2,4-dichlorobenzoyl chloride (2.81 ml) was added thereto. The mixture was stirred at a room temperature for 14 hours. The solvent was distilled off. Water was added to the resulting residue, and the mixture was stirred. The precipitate was separated by filtration. 2,4-Dichlorobenzoylthiosemicarbazide (2.11 g, 8.00 mmol) obtained from the precipitate by through circulation drying was mixed to toluene (25 ml), and methanesulfonic acid (0.78 ml) was added to the mixture. The resulting mixture was heated and stirred for 6 hours. The mixture was allowed to cool to a room temperature. Then, the precipitate was separated by filtration, neutralized with water and 25% ammonia water, and stirred for 30 minutes. The precipitate was separated by filtration, washed with water, and subjected to through circulation drying to give the title compound (1.14 g, 58%) as a white substance.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[S:5].[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>N1C=CC=CC=1>[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10]([NH:2][NH:3][C:4]([NH2:6])=[S:5])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
Cl.NNC(=S)N
Name
Quantity
2.81 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at a room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
Water was added to the resulting residue
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=C(C(=O)NNC(=S)N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
AMOUNT: MASS 2.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.